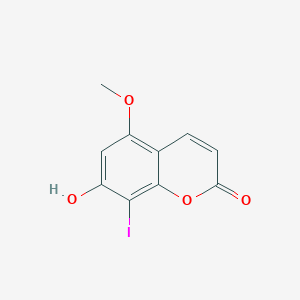
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- is a derivative of coumarin, a naturally occurring compound found in many plants This compound is of interest due to its unique chemical structure, which includes hydroxy, iodo, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- typically involves several steps:
Starting Material: The synthesis often begins with a coumarin derivative.
Methoxylation: The methoxy group at the 5th position can be introduced using methylating agents like dimethyl sulfate or methyl iodide.
Hydroxylation: The hydroxy group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deiodinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, lacking the hydroxy, iodo, and methoxy groups.
Umbelliferone: A coumarin derivative with a hydroxy group at the 7th position.
Herniarin: A coumarin derivative with a methoxy group at the 7th position.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-8-iodo-5-methoxy- is unique due to the presence of all three functional groups (hydroxy, iodo, and methoxy) on the benzopyran ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74794-29-9 |
|---|---|
Molecular Formula |
C10H7IO4 |
Molecular Weight |
318.06 g/mol |
IUPAC Name |
7-hydroxy-8-iodo-5-methoxychromen-2-one |
InChI |
InChI=1S/C10H7IO4/c1-14-7-4-6(12)9(11)10-5(7)2-3-8(13)15-10/h2-4,12H,1H3 |
InChI Key |
VIIRTVVOWWELND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=C(C(=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















